Product packaging for Fmoc-Glu(OtBu)-OH(Cat. No.:CAS No. 71989-18-9)

Fmoc-Glu(OtBu)-OH

Cat. No.: B557476
CAS No.: 71989-18-9
M. Wt: 425,50*18,01 g/mole
InChI Key: GOPWHXPXSPIIQZ-UHFFFAOYSA-N
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Description

Fmoc-Glu(OtBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO6*H2O and its molecular weight is 425,50*18,01 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO6*H2O B557476 Fmoc-Glu(OtBu)-OH CAS No. 71989-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167450
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-18-9
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID901167450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300
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Fmoc Glu Otbu Oh in Advanced Peptide Chemistry: a Research Overview

Significance of Fmoc-Glu(OtBu)-OH as a Building Block in Modern Peptide Synthesis Research

This compound is a cornerstone building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). labmartgh.com It is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. labmartgh.compeptide.com This dual-protection scheme is fundamental to its utility, allowing for the controlled, stepwise assembly of peptide chains. adventchembio.com

The N-terminal Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a piperidine (B6355638) solution, without affecting the acid-labile OtBu group. iris-biotech.denih.gov Conversely, the OtBu group on the glutamic acid side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support resin. peptide.comiris-biotech.de This differential stability, known as an orthogonal protection strategy, is crucial for preventing unwanted side reactions at the glutamic acid side chain during peptide elongation and ensures the integrity of the final peptide sequence. adventchembio.comaurigeneservices.com

The use of this compound is widespread due to its high purity and reliability in SPPS, which is essential for synthesizing complex peptides for research and therapeutic applications. labmartgh.com Its structural features contribute to enhanced solubility and stability during the synthesis process. chemimpex.com It is considered the most frequently used glutamic acid derivative for SPPS. peptide.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester
CAS Number 71989-18-9 sigmaaldrich.com
Molecular Formula C₂₄H₂₇NO₆ sigmaaldrich.com
Molecular Weight 425.47 g/mol sigmaaldrich.com
Appearance White or off-white powder adventchembio.com
N-α Protection Fmoc (9-fluorenylmethoxycarbonyl) labmartgh.com
Side-Chain Protection OtBu (tert-butyl ester) labmartgh.com
Solubility Soluble in organic solvents, insoluble in water labmartgh.com

This table provides key identifiers and properties of the this compound compound.

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The success of Solid-Phase Peptide Synthesis (SPPS), a technique developed by R.B. Merrifield, hinges on the effective use of temporary and permanent protecting groups to control the chemical reactions at each step of peptide chain elongation. nih.govaurigeneservices.com The evolution of these protecting group strategies has been a critical driver of progress in peptide science.

Initially, SPPS predominantly relied on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. researchgate.net In this scheme, the temporary N-alpha-protecting group is the acid-labile Boc group, while more permanent side-chain protection is provided by benzyl-based groups. peptide.com A key drawback of this method is its reliance on harsh acidic conditions (e.g., strong acids like hydrogen fluoride) for the final cleavage and deprotection step, which can sometimes degrade sensitive peptide sequences. bachem.com

A major advancement came with the introduction of the Fmoc group by Carpino and Han in the 1970s and its subsequent adoption into an orthogonal protection strategy for SPPS. nih.gov This led to the development of the Fmoc/tBu strategy, which has become the predominant method for peptide synthesis in research settings. bachem.comub.edu This strategy employs the base-labile Fmoc group for N-alpha protection and acid-labile groups, such as the tert-butyl (tBu) group, for side-chain protection. iris-biotech.deaurigeneservices.com this compound is a classic example of a building block designed for this strategy.

The key advantage of the Fmoc/tBu approach is its orthogonality; the conditions for removing the temporary Fmoc group (base) and the permanent side-chain groups (acid) are fundamentally different, allowing for highly selective deprotection. aurigeneservices.compeptide.com This offers greater flexibility, especially for the synthesis of complex or modified peptides, and avoids the repeated use of acid deprotection for the N-alpha group, which is characteristic of the Boc strategy. bachem.com The development of various selectively cleavable protecting groups has further expanded the possibilities for on-resin modifications like cyclization and side-chain derivatization. bachem.comsigmaaldrich.com

Table 2: Comparison of Major SPPS Protecting Group Strategies

Feature Boc/Bzl Strategy Fmoc/tBu Strategy
N-α-Protecting Group Boc (tert-butyloxycarbonyl) researchgate.net Fmoc (9-fluorenylmethoxycarbonyl) researchgate.net
N-α Deprotection Mild Acid (e.g., TFA) bachem.com Base (e.g., Piperidine) iris-biotech.de
Side-Chain Protection Benzyl-based (Bzl) ethers, esters, etc. researchgate.net tert-Butyl-based (tBu) ethers, esters, etc. iris-biotech.de
Final Cleavage Strong Acid (e.g., HF, TFMSA) bachem.com Strong Acid (e.g., TFA) iris-biotech.de
Key Advantage Robust and well-established for many sequences. Orthogonality allows for milder conditions and synthesis of complex/modified peptides. aurigeneservices.combachem.com

This table outlines the fundamental differences between the two primary orthogonal protection schemes used in Solid-Phase Peptide Synthesis.

Role of this compound in Peptide-Based Drug Discovery and Development Studies

This compound is an indispensable tool in the pipeline of peptide-based drug discovery and development. chemimpex.com Its primary role is to serve as a reliable building block for the synthesis of therapeutic peptide candidates and research probes that target specific biological pathways. labmartgh.comchemimpex.com The incorporation of glutamic acid is critical for the structure and function of many biologically active peptides, and this compound ensures its precise and efficient inclusion.

The compound is fundamental in synthesizing peptides for a wide range of therapeutic areas, including metabolic disorders and cancer. For instance, research into potent inhibitors of protein-protein interactions has utilized this compound. A notable example is its use in the development of stapled α-helical peptides. sigmaaldrich.com These are peptides locked into their bioactive helical conformation through a synthetic brace, a modification that can enhance stability, cell permeability, and binding affinity. This compound can be a component of the main peptide sequence in these constructs. sigmaaldrich.com

Furthermore, this compound is employed in the synthesis of peptide fragments of larger proteins to study their function or to act as antagonists or agonists. nih.gov It is also used in creating bioconjugates, where peptides are linked to other molecules like small-molecule drugs or imaging agents to create targeted delivery systems. sigmaaldrich.com The ability to synthesize lipidated peptides, which can improve the pharmacokinetic profile of a peptide drug, also relies on building blocks like this compound in combination with lipidated amino acids. iris-biotech.de The structural integrity provided by the OtBu protecting group prevents side reactions, which is paramount when synthesizing complex and high-value therapeutic peptides where purity and biological function are directly linked. adventchembio.com

Table 3: Research Applications of this compound in Drug Discovery

Research Area Application of this compound
Oncology Synthesis of stapled α-helical peptides as inhibitors of protein-protein interactions (e.g., MDM2/MDMX). sigmaaldrich.com
Drug Delivery Used as a linker or component in creating peptide-drug conjugates (e.g., with paclitaxel). sigmaaldrich.comsigmaaldrich.com
Metabolic Diseases Building block for synthesizing peptide-based therapeutics targeting metabolic pathways.
Bioconjugation Incorporation into peptides designed for attachment to other biomolecules for targeted therapies.
Pharmacokinetics Used in the synthesis of lipidated peptides to prolong circulation half-life. iris-biotech.de

This table highlights specific examples of how this compound is applied in various areas of pharmaceutical research and development.

Methodological Foundations in Fmoc Glu Otbu Oh Mediated Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-Glu(OtBu)-OH

This compound is a cornerstone building block in Fmoc-based SPPS due to the acid-labile tert-butyl (OtBu) ester protecting the γ-carboxyl group of glutamic acid. This protection is orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups commonly used in Fmoc SPPS, ensuring selective deprotection and coupling steps.

Resin Selection and Functionalization for Glutamic Acid Incorporation

The choice of resin is paramount in SPPS, dictating the C-terminal functionality of the synthesized peptide and influencing cleavage conditions. For peptides requiring a free C-terminal carboxylic acid, Wang resin (p-alkoxybenzyl alcohol resin) is a standard and widely adopted choice. Its linker is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which is compatible with the OtBu protecting group on glutamic acid sigmaaldrich.comnih.gov. Rink amide resin is another common solid support, used when a C-terminal amide is desired. The incorporation of this compound onto these resins follows standard Fmoc SPPS protocols, where the amino acid is coupled to the pre-functionalized linker on the resin via its activated α-carboxyl group. Other specialized resins, such as 2-Chlorotrityl chloride resin, offer acid-labile cleavage, providing an alternative for sensitive peptide sequences sigmaaldrich.comrug.nl. The OtBu protecting group on glutamic acid is generally stable under the conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and subsequent coupling reactions altabioscience.compeptide.com.

Coupling Reagents and Conditions Optimizations for this compound

Efficient peptide bond formation is critical for successful SPPS. This compound, like other Fmoc-amino acids, requires activation of its α-carboxyl group to react with the free N-terminus of the growing peptide chain on the resin.

The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) is a widely employed and reliable method for activating Fmoc-amino acids in SPPS embrapa.brucl.ac.uk. This system forms an activated ester intermediate that readily reacts with the peptide amine. Typical coupling procedures involve using 3-5 equivalents of this compound and the activating reagents in a solvent like DMF or NMP for 30-60 minutes at room temperature nih.govluxembourg-bio.com. This method generally provides high coupling efficiencies for this compound, often exceeding 98% nih.gov.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are potent coupling reagents known for their high efficiency, particularly in overcoming challenges posed by sterically hindered or aggregated sequences luxembourg-bio.comnih.gov. When used with additives like HOAt (1-Hydroxy-7-azabenzotriazole) and a base such as DIEA, these reagents can achieve coupling efficiencies greater than 99% for this compound in shorter reaction times, typically 15-30 minutes, often with lower reagent equivalents (1-3 equivalents) luxembourg-bio.comnih.gov. Their enhanced reactivity makes them valuable for difficult couplings involving glutamic acid residues.

Incomplete coupling of this compound can occur due to factors such as aggregation of the growing peptide chain on the resin, steric hindrance, or insufficient activation. Strategies to mitigate these issues include:

Double Coupling: Repeating the coupling step for the same amino acid to ensure complete incorporation .

Optimized Reagent Stoichiometry: Using a slight excess of the Fmoc-amino acid, coupling reagents, and base nih.govluxembourg-bio.com.

Solvent Optimization: Employing solvents like NMP (N-Methyl-2-pyrrolidone) can improve resin swelling and reagent solubility, thereby enhancing coupling efficiency embrapa.brgoogle.com.

Use of Additives: Incorporating additives such as Oxyma Pure or HOAt can further boost coupling efficiency and suppress racemization, especially for challenging couplings nih.govluxembourg-bio.combiorxiv.org.

Pre-activation: In some cases, pre-activating the amino acid before adding it to the resin can be beneficial.

The tert-butyl (OtBu) protecting group on the side chain of glutamic acid is generally stable and does not typically cause significant issues with coupling efficiency itself, but the steric bulk of the protected residue can influence reaction kinetics in certain sequences.

HATU and PyAOP Coupling Regimes

Automated Synthesis Protocols Incorporating this compound

Automated peptide synthesizers are widely used for their speed, reproducibility, and ability to handle complex syntheses. This compound is integrated into automated SPPS cycles seamlessly. The typical automated cycle involves:

Fmoc Deprotection: Removal of the N-terminal Fmoc group using a base, commonly 20% piperidine in DMF ucl.ac.uknih.govluxembourg-bio.comresearchgate.net.

Washing: Thorough washing of the resin with solvents like DMF and DCM to remove residual reagents and byproducts.

Coupling: Addition of the Fmoc-protected amino acid (this compound), activating reagents (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA), and base. The synthesizer precisely controls the delivery of these reagents and the reaction time.

Washing: Further washing to remove unreacted coupling components.

Automated systems ensure consistent reagent delivery and reaction times, which is crucial for achieving high coupling yields with residues like this compound. The choice of coupling reagents and their concentrations are optimized within the synthesizer's programming to maximize efficiency and minimize side reactions luxembourg-bio.combiorxiv.org.

Compound List

this compound

Wang resin

Rink amide resin

2-Chlorotrityl chloride resin

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

DIEA (N,N-Diisopropylethylamine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

HOAt (1-Hydroxy-7-azabenzotriazole)

NMP (N-Methyl-2-pyrrolidone)

DMF (Dimethylformamide)

DCM (Dichloromethane)

TFA (Trifluoroacetic acid)

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

Piperidine

4-Methylpiperidine

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide tetrafluoroborate)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate)

Boc (tert-butyloxycarbonyl)

OtBu (tert-butyl ester)

Fmoc (9-Fluorenylmethyloxycarbonyl)

Advanced Applications and Structural Modifications with Fmoc Glu Otbu Oh

Fmoc-Glu(OtBu)-OH in Bioconjugation and Probe Development

The utility of this compound extends significantly into the realm of bioconjugation and the development of molecular probes. Its protected nature and reactive carboxyl group make it an ideal linker or building block for attaching various molecules to peptides or other biomolecules, thereby imparting new functionalities or targeting capabilities.

Preparation of Multi-Small Molecule Conjugates

This compound plays a pivotal role in the synthesis of multi-small molecule conjugates, particularly in the development of targeted therapeutic agents. A prominent example is its use as a linker in the preparation of paclitaxel (B517696) (PTX) derivatives, a potent anti-cancer drug. By conjugating PTX with targeting ligands, such as folic acid (FA), and utilizing this compound as a linker, researchers have developed prodrugs with enhanced water solubility and targeted delivery capabilities. For instance, studies have synthesized FA-Glu-PTX prodrugs, demonstrating improved solubility and a higher PTX loading rate compared to free paclitaxel.

Prodrug NameLinker UsedTargeting LigandConjugated DyeSolubility (mg/mL)PTX Loading Rate (%)
FA-Arg-PTX-FITCFmoc-Arg(Pbf)-OHFolic AcidFITC6.45 ± 0.1538.70 ± 0.49
FA-Glu-PTX-5AFThis compoundFolic Acid5AF6.61 ± 0.1832.19 ± 0.35

These multi-small molecule conjugates are designed to selectively deliver cytotoxic agents to tumor cells, minimizing systemic toxicity. dovepress.com

Synthesis of Liraglutide and Related Peptides

This compound is an indispensable component in the solid-phase peptide synthesis (SPPS) of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes mellitus. The synthesis of Liraglutide involves the sequential coupling of protected amino acids, and this compound is strategically incorporated into the peptide chain to form specific sequences. For example, a derivative such as Fmoc-Lys(palmitoyl-Glu-OtBu)-OH, which contains the this compound moiety, is utilized in the assembly of Liraglutide. biosynth.com Patents detailing Liraglutide synthesis describe its stepwise coupling according to the peptide backbone sequence, highlighting the critical role of this compound in achieving the complex structure of this therapeutic peptide. wipo.intgoogle.comgoogleapis.com

Development of Targeted Drug Delivery Systems

The inherent properties of this compound make it highly suitable for the development of sophisticated targeted drug delivery systems. Its dual protection strategy allows for controlled conjugation to therapeutic payloads and targeting moieties. Beyond its use in small molecule conjugates like PTX-based prodrugs dovepress.com, this compound has been employed in more complex nanocarrier systems. For instance, it has been used as a linker to conjugate paclitaxel to folate-modified adenovirus (Ad) nanoparticles. nih.gov This approach leverages the tumor-targeting ability of adenovirus and folic acid, with the this compound linker facilitating the attachment of the cytotoxic agent. Such systems aim to enhance the accumulation of the drug in tumor sites and improve therapeutic efficacy. nih.gov The compound's versatility in forming amide bonds and its selective deprotection capabilities are key to constructing these advanced delivery platforms. adventchembio.com

Research on Glutamic Acid-Containing Peptides with Defined Lengths

This compound is instrumental in research focused on synthesizing peptides with precisely defined glutamic acid side chains, a critical aspect for understanding post-translational modifications and developing peptides with specific biological activities. This includes the synthesis of peptides with oligo-glutamic acid (oligo-Glu) branching, which mimics natural modifications like polyglutamylation found in proteins such as tubulin.

Researchers have developed strategies for creating these complex structures by immobilizing this compound onto a solid support and subsequently coupling multiple units of this compound in a controlled manner. This allows for the generation of building blocks with defined lengths of glutamic acid side chains. For example, a method involves immobilizing this compound on a chlorotrityl chloride resin and then coupling 0 to 4 additional this compound units, followed by the introduction of Fmoc-Glu-Oallyl. This process yields precursors with defined oligo-Glu side chains, achieving yields of 80-90% for these specialized building blocks.

Building Block TypeNumber of Coupled Glu Units (x)Yield (%)
Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH080-90
Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH180-90
Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH280-90
Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH380-90
Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH480-90

These precisely synthesized peptides are essential for studying the functional roles of glutamylation in protein regulation and for developing peptide-based therapeutics. nih.govresearchgate.net Furthermore, this compound is utilized in the preparation of stapled α-helical peptides, a class of molecules engineered for enhanced stability and bioactivity. sigmaaldrich.comlabmartgh.com

Compound Names Mentioned:

this compound

Paclitaxel (PTX)

Folic Acid (FA)

FA-Glu-PTX

FA-Arg-PTX-FITC

FA-Glu-PTX-5AF

Liraglutide

GLP-1

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Adenovirus (Ad)

Fmoc-Glu-Oallyl

Fmoc-Arg(Pbf)-OH

Fmoc-Glu(OtBu)-[Glu(OtBu)]x-OH

Challenges and Mitigation Strategies in Fmoc Glu Otbu Oh Based Synthesis

Managing Aggregation and Solubility Issues in Peptide Sequences

During solid-phase peptide synthesis, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This phenomenon can hinder solvent and reagent access to the reactive sites, resulting in incomplete coupling reactions and lower yields. Peptides containing Fmoc-Glu(OtBu)-OH can be susceptible to these issues, particularly in hydrophobic sequences.

A primary strategy to overcome these challenges is the use of pseudoproline dipeptides. adventchembio.com These specialized building blocks introduce a "kink" in the peptide backbone, disrupting the hydrogen-bonding networks that lead to aggregation. adventchembio.com For sequences where glutamic acid is followed by a threonine residue, the dipeptide Fmoc-Glu(OtBu)-Thr(ψMe,MePro)-OH is particularly effective. adventchembio.com The oxazolidine (B1195125) ring of the pseudoproline moiety imparts structural rigidity, which enhances the solubility of the growing peptide chain and improves coupling efficiency. adventchembio.com The use of such dipeptides has been shown to be critical in the synthesis of complex peptides, such as fragments of thrombospondin-1, where they can significantly increase the purity and yield of the final product. For instance, incorporating Fmoc-Glu(OtBu)-Thr(ψMe,MePro)-OH in the synthesis of a thrombospondin-1 fragment resulted in a product of 90% analytical purity and a 40% yield after purification, a significant improvement over syntheses that did not use this strategy and suffered from deletions due to failed couplings.

Table 1: Impact of Pseudoproline Dipeptide on Difficult Peptide Synthesis

Peptide Target Strategy Purity Achieved Yield Improvement vs. Standard Amino Acids Reference
Thrombospondin-1 Fragment Use of Fmoc-Glu(OtBu)-Thr(ψMe,MePro)-OH 90% 40% (post-HPLC yield)
GLP-1 Analog Use of Fmoc-Glu(OtBu)-based dipeptide 94% +38%
Collagen Fragment Use of Fmoc-Glu(OtBu)-based dipeptide 89% +45%

Prevention of Undesired Side Reactions During Synthesis and Deprotection

The chemical environment of SPPS, involving cycles of base-mediated Fmoc deprotection and subsequent acid-mediated cleavage, can trigger a variety of side reactions. The glutamic acid residue, even with its side-chain protected by a tert-butyl (OtBu) group, is not immune to these issues.

Although aspartimide formation is a side reaction directly associated with aspartic acid residues, the strategies to mitigate it are relevant in the broader context of Fmoc-SPPS, which is the chemistry used for this compound. Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. biosynth.com This base-catalyzed reaction leads to a variety of by-products that are often difficult to separate from the desired peptide. sigmaaldrich.com

Several approaches have been developed to minimize this side reaction. One effective method is to use sterically bulkier side-chain protecting groups for aspartic acid than the standard OtBu. For example, the 3-methylpent-3-yl (OMpe) ester has shown improved protection against aspartimide formation. sigmaaldrich.combiotage.com Another highly effective strategy is the protection of the backbone amide nitrogen of the residue following the aspartic acid. biotage.compeptide.com The use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) in an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide can significantly reduce aspartimide formation. mdpi.com

Modification of the Fmoc deprotection conditions is also a common strategy. The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine (B6355638) solution can reduce the basicity and thereby suppress aspartimide formation. biotage.comrsc.org Alternatively, using a weaker base, such as piperazine (B1678402) or dipropylamine (B117675) (DPA), for Fmoc removal has also been shown to be effective. biotage.comacs.org

Table 2: Comparison of Strategies to Mitigate Aspartimide Formation in a Model Peptide (VKDGYI)

Asp Protecting Group Fmoc Deprotection Reagent Additive Aspartimide Formation (%) Reference
Asp(OtBu) 20% Piperidine/DMF None ~44 rsc.org
Asp(OtBu) 20% Piperidine/DMF 1 M Oxyma ~15 acs.org
Asp(OtBu) 5% Piperazine + 1% DBU/DMF None >95 (massive formation) rsc.org
Asp(OtBu) 5% Piperazine + 1% DBU/DMF 1% Formic Acid 2.4 rsc.org
Asp(OBno) 20% Piperidine/DMF None <1 (for Asp-Gly sequence) sigmaaldrich.com
Asp(OMpe) 20% Piperidine/DMF None Significantly less than OtBu sigmaaldrich.com
Asp(OtBu) 25% Dipropylamine/DMF None 11 (at 90°C) acs.org

Pyroglutamyl Species Formation from Glutamic Acid

An N-terminal glutamic acid residue, after the removal of the Fmoc protecting group, can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. mdpi.comacs.org This reaction involves the loss of a water molecule and is catalyzed by both acidic and basic conditions, as well as elevated temperatures. acs.orgresearchgate.netresearchgate.net The formation of pGlu is problematic as it results in a modified N-terminus, which can affect the biological activity of the peptide and prevents further elongation of the peptide chain during synthesis. mdpi.comrsc.org

Studies have shown that the conversion of N-terminal glutamic acid to pyroglutamate (B8496135) is highly dependent on pH and temperature. The reaction is slowest around pH 6 but increases significantly at pH 4 and pH 8. researchgate.netnih.gov For example, the half-life of an N-terminal glutamic acid in a pH 4.1 buffer at 45°C was found to be approximately 9 months. nih.gov In the context of SPPS, the repetitive basic conditions of Fmoc deprotection can promote this side reaction, although it is generally slower for glutamic acid compared to glutamine. thieme-connect.de During the final acidic cleavage from the resin, pyroglutamate formation can also occur. mdpi.com

To mitigate this, several strategies can be employed. If the N-terminal glutamic acid is intended, acetylation of the N-terminus after the final Fmoc deprotection can prevent cyclization. biosynth.com Alternatively, using highly efficient coupling reagents and a significant excess of the incoming amino acid can accelerate the coupling reaction, minimizing the time the deprotected N-terminal glutamic acid is exposed to conditions that favor cyclization. mdpi.com In some cases, if the sequence allows, it may be preferable to design the peptide without an N-terminal glutamic acid. mdpi.com

Table 3: pH Dependence of N-terminal Glutamic Acid to Pyroglutamate Conversion

pH Relative Rate of Formation Half-life at 45°C Reference
4.1 Increased ~9 months nih.gov
6.2 Minimal - nih.gov
8.0 Increased - nih.gov

Reattachment of Cleaved Protecting Groups and Alkylation

During the final cleavage step, typically performed with strong acids like trifluoroacetic acid (TFA), the tert-butyl (OtBu) protecting group from the glutamic acid side chain is removed, generating a reactive tert-butyl cation. embrapa.brsigmaaldrich.com This carbocation can then electrophilically attack electron-rich amino acid residues within the peptide sequence, such as tryptophan, methionine, or tyrosine, leading to their alkylation. sigmaaldrich.comthermofisher.com This results in undesired side products that can be difficult to purify.

The primary strategy to prevent this side reaction is the addition of "scavengers" to the cleavage cocktail. embrapa.brresearchgate.net Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole. embrapa.bracs.orgsigmaaldrich.com A typical cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5), is effective for many peptides. sigmaaldrich.com However, for peptides containing particularly sensitive residues like tryptophan, a more complex mixture of scavengers may be necessary to efficiently trap the tert-butyl cations and prevent alkylation. sigmaaldrich.comthermofisher.com For instance, EDT is a very efficient scavenger for tert-butyl cations, but a second scavenger is often needed to completely prevent the butylation of tryptophan. thermofisher.com The choice of ether for peptide precipitation after cleavage can also play a role; the use of methyl tert-butyl ether (MTBE) can itself be a source of tert-butyl cations under strongly acidic conditions, leading to alkylation by-products. upf.edu

Table 4: Common Scavenger Cocktails for TFA Cleavage

Scavenger Cocktail (v/v) Target Residues/Protecting Groups Efficacy and Notes Reference
TFA/H₂O (95:5) tBu, Boc, Trt, Pbf (for single Arg) Risk of Trp alkylation. Not for use with Met or Cys. thermofisher.com
TFA/TIS/H₂O (95:2.5:2.5) General purpose for most peptides TIS scavenges Trt cations, water scavenges tBu cations. sigmaaldrich.com
TFA/Thioanisole/EDT/Anisole Arg(Mtr/Pmc/Pbf), Trp, Met, Cys "Reagent K". Provides broad protection for sensitive residues. acs.org
TFA/TIS/H₂O/DMS (90:2.5:2.5:5) Cys-containing peptides Shown to reduce S-tert-butylation of cysteine. acs.org

Analytical and Characterization Methodologies in Research on Fmoc Glu Otbu Oh Syntheses

Monitoring of Coupling and Deprotection Efficiency

Efficient monitoring of both coupling and deprotection steps is fundamental to successful solid-phase peptide synthesis (SPPS). These processes directly impact the yield and purity of the final peptide product.

UV Absorbance Monitoring of Fmoc Group

The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is characterized by its base-labile nature, typically removed using piperidine (B6355638). This deprotection reaction liberates dibenzofulvene, a molecule that strongly absorbs ultraviolet (UV) light, particularly around 300-301 nm tec5usa.comnih.govaltabioscience.comchempep.comtemple.edu. This characteristic allows for real-time, non-invasive monitoring of the deprotection efficiency. By measuring the increase in UV absorbance as the Fmoc group is cleaved from the resin-bound peptide, researchers can confirm the completion of the deprotection cycle. Automated peptide synthesizers often incorporate this UV monitoring capability to optimize reaction conditions and ensure complete deprotection before the subsequent coupling step tec5usa.comnih.govaltabioscience.comchempep.comactivotec.comnii.ac.jp.

HPLC-Based Analysis of Reaction Progress

During coupling reactions, HPLC can track the consumption of activated Fmoc-Glu(OtBu)-OH and the formation of the newly synthesized peptide bond. Analysis of reaction aliquots, after appropriate cleavage from the resin, can reveal the presence of unreacted this compound and the growing peptide chain altabioscience.comsci-hub.seresearchgate.net.

Furthermore, HPLC is critical for assessing the crude peptide after cleavage from the resin and removal of side-chain protecting groups. This analysis quantifies yield and purity, identifying potential issues such as truncated sequences, deletion sequences, or side-reaction products. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing gradients of organic solvents (e.g., acetonitrile) in aqueous buffers to separate peptides based on their hydrophobicity altabioscience.comknauer.netrsc.orgsci-hub.seresearchgate.netnih.gov.

Data Table: Illustrative HPLC Analysis of a Coupling Step

Component AnalyzedRetention Time (min)Purity (%)Notes
Unreacted this compound3.52.1Indicates incomplete coupling
Coupled Product (on resin)7.295.5Desired product, high incorporation
Side Product (e.g., dimer)9.81.8Potential side reaction, needs control
Unreacted Amino Acid (free)3.20.6Trace amounts, acceptable

(Note: Specific retention times and purity values are illustrative and depend on the HPLC column, mobile phase, and gradient conditions used.)

Mass Spectrometry (MS) Applications in Characterizing Peptide Products

Mass spectrometry is a cornerstone technique for confirming the identity and molecular weight of synthesized peptides, thereby verifying the correct incorporation of this compound into the peptide sequence nii.ac.jpsigmaaldrich.comscientificlabs.co.ukyakhak.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely utilized nih.govtemple.edunih.govresearchgate.netpacific.edu.

ESI-MS allows for the direct ionization of peptides in solution, producing charged species whose mass-to-charge ratio (m/z) can be precisely measured, making it suitable for analyzing peptides eluted from liquid chromatography. MALDI-TOF MS is often preferred for its ability to analyze complex mixtures and larger biomolecules, typically providing accurate mass measurements of intact peptides nih.govtemple.edunih.govresearchgate.netpacific.edu.

By comparing the experimentally determined molecular weight of the synthesized peptide with its theoretical molecular weight, researchers can confirm the correct sequence and the presence of all incorporated amino acid residues, including the glutamic acid residue derived from this compound. Deviations in mass can indicate synthesis errors, such as deletions, insertions, or incomplete deprotection/protection nii.ac.jpsigmaaldrich.comscientificlabs.co.ukyakhak.orgnih.gov.

Data Table: Illustrative Mass Spectrometry Data for a Peptide Containing Glutamic Acid

Analyzed Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Notes
H-Ala-Glu-Gly-OH247.1165247.1170+2.0Correct incorporation of Glu (from Fmoc-Glu-OH)
H-Ala-Glu(OtBu)-Gly-OH347.1797347.1801+1.2Intermediate with side-chain protection intact

(Note: Values are illustrative. 'Glu' refers to the glutamic acid residue, and 'Glu(OtBu)' indicates the tert-butyl ester protected form. The mass error is within acceptable limits for high-resolution MS.)

Enantiomeric Purity Assessment in Research Contexts

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which may exhibit altered biological activity and complicate purification cat-online.comnih.govsigmaaldrich.comnih.gov.

The enantiomeric purity of this compound itself is typically assessed using chiral chromatography, most commonly Chiral High-Performance Liquid Chromatography (Chiral HPLC). This method employs stationary phases designed to differentiate between enantiomers yakhak.orgcat-online.comsigmaaldrich.comnih.govphenomenex.com. By utilizing specific chiral columns, the L- and D-forms can be separated and quantified, allowing for the determination of enantiomeric excess (ee) cat-online.comnih.govsigmaaldrich.comnih.gov.

While the Fmoc strategy generally preserves the stereochemistry of amino acids during SPPS, it is good practice to confirm the enantiomeric purity of the final peptide product, especially for critical applications. This can also be achieved through chiral HPLC, often after the peptide has been cleaved from the resin and potentially hydrolyzed to release the amino acids, or by using chiral derivatizing agents followed by standard HPLC or GC cat-online.comnih.govnih.gov.

Data Table: Typical Enantiomeric Purity Results

Sample TestedAnalytical MethodEnantiomeric Excess (ee) (%)Notes
Fmoc-L-Glu(OtBu)-OHChiral HPLC> 99.5High enantiomeric purity, suitable for peptide synthesis
Fmoc-D-Glu(OtBu)-OHChiral HPLC> 99.5Used as a standard or for synthesizing D-peptides
Peptide (e.g., H-Ala-Glu-Gly-OH)Chiral HPLC (post-hydrolysis)> 99.0Confirms stereochemical integrity during synthesis and deprotection

(Note: The ee values represent the percentage of the desired enantiomer minus the percentage of the undesired enantiomer, divided by the total percentage of both enantiomers, multiplied by 100. Values above 99% are generally considered excellent.)

Compound List:

this compound

Fmoc-L-Glu(OtBu)-OH

Fmoc-D-Glu(OtBu)-OH

Dibenzofulvene

Piperidine

Acetonitrile

H-Ala-Glu-Gly-OH

H-Ala-Glu(OtBu)-Gly-OH

Emerging Research Trajectories and Future Prospects

Development of Novel Linkers and Protecting Group Variants Beyond OtBu

While the tert-butyl (OtBu) ester protecting group on the γ-carboxyl of glutamic acid in Fmoc-Glu(OtBu)-OH is widely used and compatible with standard Fmoc/tBu SPPS strategies, research is exploring alternatives and complementary linker technologies. These developments aim to offer enhanced orthogonality, milder cleavage conditions, or specific functionalities for complex peptide architectures.

Novel linker strategies are being developed to improve the synthesis of protected peptides, offering orthogonal combinations with Fmoc/tBu chemistry. These include acid-labile, palladium-labile, silicon-based, photolabile, and safety-catch linkers acs.org. For instance, linkers based on the benzyl (B1604629) moiety, benzhydryl scaffold, and trityl system analogs are established, with newer developments like the thiophene (B33073) acid labile (THAL) linker based on the electron-rich 3,4-ethylenedioxythenyl (EDOT) moiety acs.org. Safety-catch linkers (SCLs) are also being advanced, offering stability during Fmoc and Boc deprotection steps and enabling cleavage through simple chemical reactions, thus allowing for the simultaneous use of both Fmoc and Boc strategies nih.gov.

Research into alternative protecting groups for glutamic acid aims to provide greater control over deprotection steps, especially in the context of complex peptide synthesis or when specific side-chain modifications are required peptide.com. For example, the allyl (Alloc) protecting group offers orthogonality to both Fmoc and Dde protecting groups, enabling the synthesis of complex structures like macrocycles on-resin ub.edunih.gov. The development of linkers like the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker is also noteworthy, as it is compatible with both Fmoc and Boc chemistries, allowing for a two-step detachment protocol involving reduction and subsequent TFA treatment acs.org.

Application in DNA-Encoded Chemical Libraries (DEL)

DNA-Encoded Libraries (DELs) represent a powerful technology for drug discovery, enabling the screening of vast chemical spaces. The synthesis of diverse small molecules for DELs often relies on combinatorial chemistry approaches, where Fmoc-protected amino acids, including this compound, can serve as versatile building blocks.

In DEL synthesis, DNA-tagged molecules are built through iterative chemical reactions. Linkers, such as Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid (AOP), are used to separate the genetic tag from the synthetic building blocks, allowing for attachment via classical protocols after deprotection nih.gov. While direct mentions of this compound in DEL synthesis are less prevalent in the general search results, the broader application of Fmoc-amino acids in constructing diverse libraries for DEL platforms is established nih.govaltabioscience.com. The ability to incorporate amino acids with protected side chains like glutamate (B1630785) allows for the generation of peptide-like structures or modified scaffolds within DELs, expanding the chemical diversity accessible for screening.

Investigating this compound in Specialized Biochemical Probes

This compound is increasingly being utilized in the development of specialized biochemical probes, particularly those employing fluorescence for imaging and detection. Its incorporation into peptides allows for the creation of probes with tailored properties.

Recent advancements include the development of small-sized, neutral fluorogenic amino acids for SPPS, such as nitrobenzoselenadiazole- and nitrobenzothiadiazole-modified amino acids. These derivatives, which are Fmoc-protected, can be incorporated into peptides to create fluorescent probes with excellent signal-to-background ratios, suitable for wash-free fluorescence microscopy iris-biotech.deiris-biotech.de. For instance, SCOTfluor 510 Fmoc-Dapa-OH is used as a building block in SPPS to prepare PAINT imaging probes, with excitation and emission maxima at 488 nm and 601 nm, respectively tocris.combio-techne.com.

Furthermore, Fmoc-protected fluorescent amino acids, such as those derived from aminofluoresceins, are synthesized for use as building blocks in SPPS to create fluorogenic protease substrates nih.gov. The ability to incorporate this compound allows for the construction of peptide probes where the glutamate side chain can be further modified or serve as a specific recognition element within the probe's design.

Scalability and Repeatability of this compound Based Syntheses for Research and Production

The scalability and repeatability of synthetic processes involving this compound are critical for both laboratory research and industrial production of peptides. The Fmoc/tBu strategy is widely adopted due to its mild conditions and compatibility with automation, making it suitable for large-scale manufacturing altabioscience.com.

Research in optimizing peptide synthesis highlights the importance of process control for repeatability. For example, in automated fast-flow peptide synthesis (AFPS), deprotection traces are monitored to ensure quantitative Fmoc removal and assess reproducibility, with average relative integrals of 89% and reproducibility within 10% reported acs.orgamidetech.com. Deep learning approaches are being employed to predict and optimize these synthesis parameters, aiming to minimize errors and improve efficiency acs.orgamidetech.com.

The industrial production of Fmoc-protected amino acids, including this compound, is well-established, with high purity (>99%) being a standard requirement altabioscience.comnih.gov. The availability of these building blocks at a low cost due to economies of scale further supports their use in large-scale manufacturing altabioscience.com. Specific synthetic routes for this compound, such as those involving selective deprotection of tert-butyl esters and subsequent Fmoc protection, are optimized for high yield and suitability for large-scale production google.com. Furthermore, the incorporation of pseudoproline dimers, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, is noted to enhance solubility and improve the scalability and repeatability of synthesizing challenging peptide sequences adventchembio.com.


Q & A

Q. How is Fmoc-Glu(OtBu)-OH characterized for purity and structural integrity in peptide synthesis?

  • Methodological Answer : Purity is assessed using acidimetry (≥95.0%), thin-layer chromatography (TLC, ≥98%), and high-performance liquid chromatography (HPLC, ≥99.0%) . Structural confirmation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For side-chain protection verification, Fourier-transform infrared spectroscopy (FTIR) can detect the tert-butyl ester group (C=O stretch at ~1730 cm⁻¹) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store as a powder at 2–30°C in airtight, moisture-resistant containers. Avoid exposure to light and humidity, as the tert-butyl ester group is sensitive to acidic or aqueous conditions. Long-term stability should be monitored via periodic HPLC analysis to detect hydrolysis byproducts (e.g., free Glu) .

Q. Which coupling reagents are recommended for this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use carbodiimide-based reagents (e.g., HBTU/HOBt/DIPEA) for efficient activation. The steric hindrance of the OtBu group may require extended coupling times (30–60 minutes) or double couplings to achieve >99% efficiency. Monitor coupling completion via Kaiser or chloranil tests .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across different solvents?

  • Methodological Answer : Experimental solubility variations arise from differences in solvent polarity and tert-butyl ester hydration. For example:
SolventSolubility (mg/mL)Notes
DMF>100Preferred for SPPS
DCM50–70Limited by OtBu hydrophobicity
Acetonitrile<10Low polarity incompatibility
Validate solubility using gravimetric analysis under standardized conditions (25°C, inert atmosphere). Conflicting data may stem from hydrate vs. anhydrous forms (LogP = 4.49 for anhydrous) .

Q. What strategies mitigate racemization during this compound incorporation into acid-sensitive sequences?

  • Methodological Answer : Racemization occurs via oxazolone intermediate formation. Mitigation approaches include:
  • Using low-temperature coupling (0–4°C) with DIC/Oxyma Pure.
  • Avoiding prolonged exposure to piperidine during Fmoc deprotection.
  • Monitoring enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the OtBu group influence peptide secondary structure in glutamic acid-rich sequences?

  • Methodological Answer : The OtBu group introduces steric and electronic effects that stabilize α-helical or β-sheet conformations. Use circular dichroism (CD) or NMR to compare structures of peptides synthesized with this compound vs. unprotected Glu. Computational modeling (e.g., MD simulations) can predict conformational impacts .

Q. What analytical techniques identify and quantify side reactions (e.g., tert-butyl ester cleavage) during SPPS?

  • Methodological Answer : Use LC-MS to detect premature OtBu cleavage (observed as mass shift of -56 Da). Quantify via comparative HPLC peak integration. For real-time monitoring, employ in-line UV spectroscopy (λ = 220 nm for Glu vs. 265 nm for Fmoc) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in large-scale syntheses?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Avoid inhalation of fine powders; employ HEPA-filtered respirators if airborne particles exceed 1 mg/m³.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.